

An In-depth Technical Guide to the Macrolactone Structure of Amphidinolide F

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Compound of Interest

Compound Name: *Amphidinolide F*

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Abstract

Amphidinolide F, a potent cytotoxic agent isolated from the marine dinoflagellate *Amphidinium* sp., represents a formidable challenge and an object of intense interest in the fields of natural product synthesis and medicinal chemistry.^{[1][2]} This technical guide provides a comprehensive examination of its complex macrolactone core, detailing its structural elucidation, key synthetic strategies, and biological activity. All quantitative data is presented in structured tables, and detailed experimental methodologies for pivotal reactions are provided. Furthermore, logical relationships in its synthesis are visualized through Graphviz diagrams to facilitate a deeper understanding of this intricate molecule.

Introduction to Amphidinolide F

Amphidinolide F is a member of the **amphidinolide** family of macrolides, a group of over 30 structurally diverse and biologically active natural products.^{[1][3]} First isolated in 1991, **Amphidinolide F** is characterized by a unique and highly complex 25-membered macrolactone.^{[1][2]} Its structure is adorned with eleven stereogenic centers, two trans-disposed tetrahydrofuran (THF) rings, a 1,4-diketone motif, and a highly substituted diene moiety at positions C9-C11.^{[1][3]} The structural complexity and significant cytotoxic activity of **Amphidinolide F** have made it a compelling target for total synthesis.^{[1][2]} The successful total synthesis of **Amphidinolide F** has not only confirmed its absolute and relative

stereochemistry but has also opened avenues for the synthesis of analogs with potential therapeutic applications.[1]

Structural Elucidation and Spectroscopic Data

The definitive structure of **Amphidinolide F** was established through a combination of spectroscopic techniques and, most conclusively, by total synthesis. The initial stereochemical assignment was made by analogy to the related compound Amphidinolide C, which was isolated from the same organism.[1] The first total synthesis of **Amphidinolide F** by Mahapatra and Carter in 2012 unequivocally confirmed these assignments.[1]

NMR Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for the structural elucidation of complex organic molecules like **Amphidinolide F**. The following tables summarize the ^1H and ^{13}C NMR chemical shifts for synthetic **Amphidinolide F**, which were found to be in agreement with the natural product.[3]

Table 1: ^{13}C NMR Data for **Amphidinolide F**

Position	Chemical Shift (ppm)
1	170.1
2	34.5
3	72.9
4	38.1
5	82.1
6	40.2
7	86.2
8	75.1
9	133.2
10	125.4
11	140.8
12	39.8
13	25.9
14	45.3
15	211.8
16	50.1
17	78.2
18	210.5
19	48.2
20	85.7
21	41.3
22	81.7
23	36.9

24	72.1
25	30.9
26	135.2
27	124.1
28	17.9
29	12.5

Table 2: ^1H NMR Data for **Amphidinolide F**

Position	Chemical Shift (ppm)	Multiplicity	Coupling Constant (J, Hz)
2	2.58	m	
3	5.01	m	
4a	1.85	m	
4b	1.65	m	
5	3.98	m	
6	2.15	m	
7	4.11	m	
8	4.32	d	8.0
10	5.98	d	11.5
11	6.45	dd	11.5, 15.0
12a	2.45	m	
12b	2.31	m	
13	1.89	m	
14a	2.89	dd	17.0, 8.5
14b	2.71	dd	17.0, 3.5
16	3.15	m	
17	4.25	m	
19a	2.81	dd	15.5, 9.0
19b	2.65	dd	15.5, 3.0
20	4.05	m	
21	2.05	m	
22	3.89	m	
23a	1.75	m	

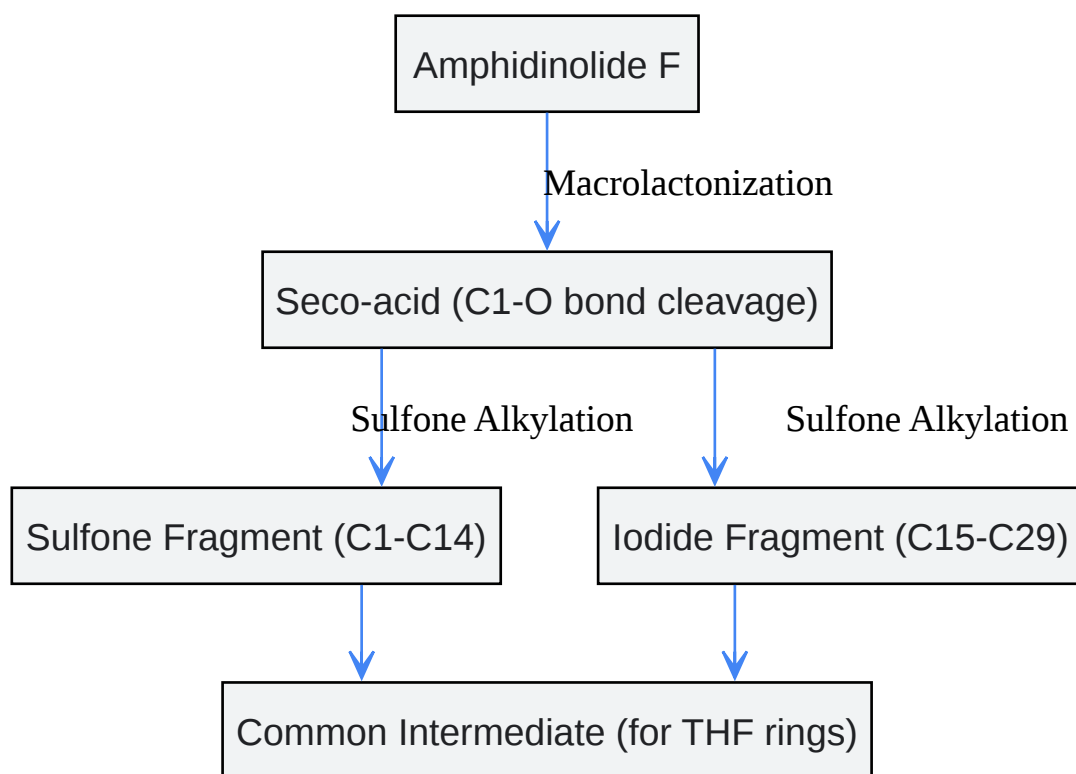
23b	1.55	m	
24	3.75	m	
25	2.21	m	
26	5.51	m	
27	5.39	m	
28	1.69	d	6.5
29	0.91	t	7.5

Total Synthesis Strategies

The total synthesis of **Amphidinolide F** has been a significant endeavor, with multiple research groups developing unique and elegant strategies. A key challenge in the synthesis is the stereocontrolled construction of the eleven stereogenic centers and the formation of the large macrolactone ring.

Retrosynthetic Analysis

A common retrosynthetic approach involves the disconnection of the macrolactone at the C1 ester linkage, followed by further fragmentation into key building blocks. One notable strategy, employed by Mahapatra and Carter, recognized a "hidden symmetry" within the two tetrahydrofuran-containing fragments (C1-C8 and C18-C25), allowing for their synthesis from a common intermediate.^[1]



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Fig. 1: Retrosynthetic analysis of **Amphidinolide F**.

Key Experimental Protocols

A pivotal step in the synthesis of the common intermediate for the THF rings is a silver-catalyzed dihydrofuran formation.

- Protocol: To a solution of the acetylenic diol (1.0 equiv) in CH_2Cl_2 (0.02 M) at 0 °C is added Ag(I) oxide (0.1 equiv). The reaction mixture is stirred at room temperature for 12 hours. The mixture is then filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the dihydrofuran product.

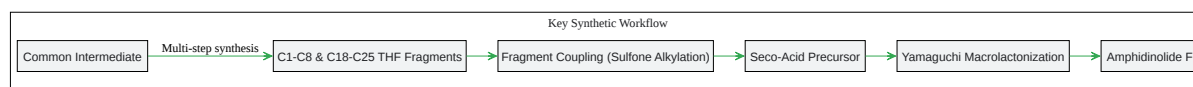
The coupling of the two major fragments is achieved through a sulfone alkylation followed by an oxidative desulfurization sequence.^[1]

- Protocol: To a solution of the sulfone (1.2 equiv) in THF (0.05 M) at -78 °C is added LHMDs (1.1 equiv) dropwise. After stirring for 30 minutes, a solution of the alkyl iodide (1.0 equiv) in HMPA (5.0 equiv) is added. The reaction is stirred for 4 hours at -78 °C and then quenched

with saturated aqueous NH_4Cl . The aqueous layer is extracted with Et_2O , and the combined organic layers are washed with brine, dried over Na_2SO_4 , and concentrated. The crude product is then subjected to oxidative desulfurization using MoOPh (molybdenum oxybis(2,6-di-tert-butylphenoxide)) to yield the coupled product.

The final ring closure to form the 25-membered macrolactone is accomplished via Yamaguchi macrolactonization.[3]

- Protocol: To a solution of the seco-acid (1.0 equiv) in toluene (0.001 M) is added triethylamine (3.0 equiv) and 2,4,6-trichlorobenzoyl chloride (1.5 equiv). The mixture is stirred at room temperature for 2 hours. The resulting solution is then added dropwise via syringe pump over 6 hours to a solution of DMAP (10.0 equiv) in toluene at 70 °C. After the addition is complete, the reaction is stirred for an additional 12 hours. The mixture is cooled to room temperature and quenched with saturated aqueous NaHCO_3 . The layers are separated, and the aqueous layer is extracted with EtOAc . The combined organic layers are washed with brine, dried over Na_2SO_4 , and concentrated. The crude product is purified by flash column chromatography.



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Fig. 2: Simplified workflow of **Amphidinolide F** total synthesis.

Biological Activity and Mechanism of Action

Amphidinolide F exhibits significant cytotoxic activity against various cancer cell lines.[4]

While the precise mechanism of action for **Amphidinolide F** is not fully elucidated, several members of the **amphidinolide** family have been shown to interact with actin, a crucial component of the cytoskeleton.[5][6] This interaction can either stabilize or destabilize actin filaments, leading to disruption of cellular processes and ultimately apoptosis.

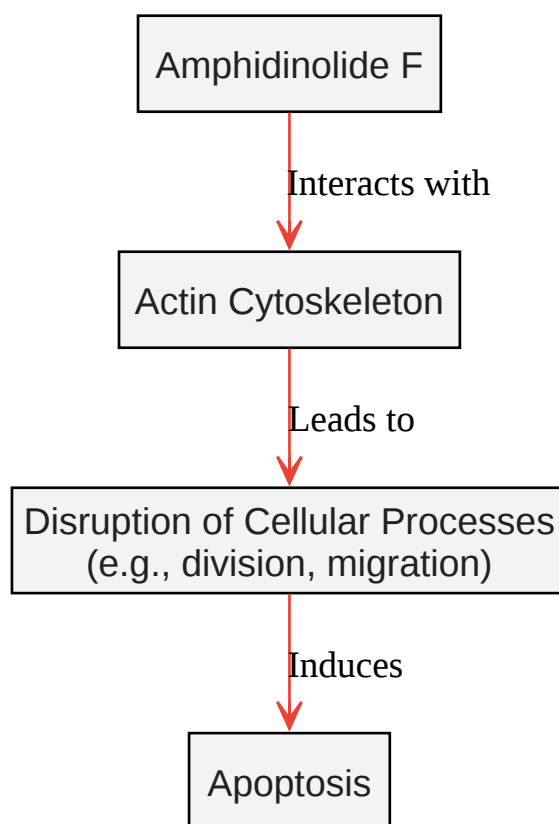
Table 3: Cytotoxicity of **Amphidinolide F**

Cell Line	IC ₅₀ (µg/mL)
L1210 (Murine leukemia)	1.5
KB (Human epidermoid carcinoma)	3.2

Cytotoxicity Assay Protocol

The cytotoxic activity of **Amphidinolide F** is typically evaluated using a standard MTT or similar cell viability assay.

- Protocol:
 - Cancer cells are seeded in 96-well plates at a density of 5×10^3 cells/well and incubated for 24 hours.
 - The cells are then treated with various concentrations of **Amphidinolide F** and incubated for an additional 48-72 hours.
 - A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for 4 hours to allow for the formation of formazan crystals.
 - The supernatant is removed, and the formazan crystals are dissolved in DMSO.
 - The absorbance is measured at 570 nm using a microplate reader.
 - The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.



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Fig. 3: Proposed mechanism of action for **Amphidinolide F**.

Conclusion

Amphidinolide F remains a landmark molecule in natural product chemistry. Its intricate architecture has spurred the development of innovative synthetic strategies and continues to challenge the limits of organic synthesis. The potent biological activity of **Amphidinolide F** underscores its potential as a lead compound in the development of novel anticancer agents. Further investigation into its precise mechanism of action and the synthesis of simplified, yet potent, analogs will be crucial for translating the promise of this complex natural product into tangible therapeutic benefits. This guide provides a foundational understanding for researchers poised to contribute to this exciting and evolving field.

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